N-(5-methylpyridin-2-yl)prop-2-enamide (CAS 851914-61-9): A Technical Guide to Tunable Heteroaryl Acrylamide Warheads in Covalent Drug Discovery
N-(5-methylpyridin-2-yl)prop-2-enamide (CAS 851914-61-9): A Technical Guide to Tunable Heteroaryl Acrylamide Warheads in Covalent Drug Discovery
Target Audience: Drug Discovery Scientists, Medicinal Chemists, and Assay Development Professionals. Content Type: Technical Whitepaper & Methodology Guide
Executive Summary
The resurgence of Targeted Covalent Inhibitors (TCIs) has fundamentally shifted the landscape of oncology and immunology, moving the field from reversible ATP-competitive binders to irreversible, mutation-specific therapeutics. At the heart of this paradigm is the Covalent Reactive Group (CRG) or "warhead."
N-(5-methylpyridin-2-yl)prop-2-enamide (CAS 851914-61-9) is a highly specialized N-heteroaryl acrylamide building block. Unlike simple alkyl or aryl acrylamides, the incorporation of a 5-methylpyridine ring fundamentally alters the electronic landscape of the alpha-beta unsaturated carbonyl system. This whitepaper details the mechanistic causality behind its reactivity, its application in targeting non-catalytic cysteines (such as those in KRAS G12C and EGFR), and provides self-validating experimental protocols for its synthesis and kinetic profiling.
Mechanistic Rationale: The Heteroaryl Advantage
In covalent drug design, the ultimate goal is to achieve a high rate of target inactivation ( kinact ) while maintaining a low binding affinity constant ( KI ) for the non-covalent pre-complex, all without succumbing to indiscriminate off-target reactivity with physiological thiols like glutathione (GSH)[1].
The Electronic Tuning of the Acrylamide
Standard unsubstituted acrylamides undergo conjugate addition with cysteines at the β -position. However, their intrinsic reactivity is often too low for highly solvent-exposed or less nucleophilic cysteines. By substituting the amide nitrogen with a pyridine ring, the electron-withdrawing nature of the heteroaromatic system significantly increases the electrophilicity of the β -carbon[2].
Causality of the 5-Methyl Group: While a bare N-(pyridin-2-yl)acrylamide is highly reactive, it can sometimes be too reactive, leading to rapid metabolic clearance via GSH conjugation in the liver. The addition of the 5-methyl group in CAS 851914-61-9 provides a subtle inductive electron-donating effect (+I effect). This slightly increases the electron density of the pyridine ring, raising its pKa and dampening the extreme electrophilicity of the acrylamide. This structural modification allows medicinal chemists to precisely tune the warhead's half-life, striking the optimal balance between target engagement and systemic toxicity[1][2].
Fig 1. Logical workflow for tuning acrylamide electrophilicity using heteroaryl modifications.
Application in Targeted Covalent Inhibitors (TCIs)
Heteroaryl acrylamides have become the cornerstone of modern active-state and inactive-state inhibitors, most notably in the targeting of the KRAS G12C mutation[2][3]. The ability of these warheads to perturb water-mediated hydrogen bonding networks while forming a stable thioether linkage is critical for blocking downstream MAPK signaling[3][4].
Quantitative Reactivity Profiling
To contextualize the utility of CAS 851914-61-9, we must compare its intrinsic reactivity against other standard CRGs. The data below summarizes the typical half-lives ( t1/2 ) of various warheads when exposed to physiological concentrations of GSH.
Table 1: Comparative Reactivity Profile of Acrylamide Warheads
| Warhead Class | Representative Structure | GSH Half-life ( t1/2 ) | Intrinsic Reactivity | Therapeutic Application |
| Alkyl Acrylamide | N-propylacrylamide | > 24.0 h | Very Low | Reversible covalent probes |
| Aryl Acrylamide | N-phenylacrylamide | ~ 12.5 h | Low | Standard kinase TCIs (e.g., BTK) |
| Substituted Heteroaryl | CAS 851914-61-9 | ~ 4.5 h | Moderate-High | Tuned TCIs (e.g., KRAS G12C) |
| Bare Heteroaryl | N-(pyridin-2-yl)acrylamide | ~ 1.8 h | High | Highly resistant mutant targeting |
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must be designed with built-in validation checkpoints. The following workflows detail the synthesis of the warhead and its subsequent kinetic evaluation.
Protocol A: Synthesis of N-(5-methylpyridin-2-yl)prop-2-enamide
Objective: Acylate 2-amino-5-methylpyridine with acryloyl chloride to yield the target CRG.
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Preparation: Dissolve 1.0 eq of 2-amino-5-methylpyridine in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
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Causality: DCM is an aprotic solvent that prevents the competitive hydrolysis of the highly reactive acryloyl chloride intermediate.
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Base Addition: Add 1.5 eq of Triethylamine (TEA) to the solution and cool the mixture to 0°C using an ice bath.
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Causality: TEA acts as an acid scavenger. It neutralizes the HCl byproduct generated during acylation, preventing the protonation of the pyridine nitrogen, which would deactivate the amine nucleophile and stall the reaction.
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Acylation: Dropwise, add 1.1 eq of acryloyl chloride over 15 minutes. Stir at 0°C for 1 hour, then allow to warm to room temperature.
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Self-Validation (In-Process): Perform Thin-Layer Chromatography (TLC). The product will be highly UV-active due to the pyridine ring. Quench the reaction with saturated aqueous NaHCO3 only after complete consumption of the starting material is confirmed.
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Isolation: Extract with DCM, dry over Na2SO4 , and concentrate. Purify via flash chromatography. Confirm identity via LC-MS ( [M+H]+=163.08 ).
Protocol B: Glutathione (GSH) Trapping Assay
Objective: Determine the pseudo-first-order half-life of the warhead to predict in vivo off-target toxicity[1].
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Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer, adjusted precisely to pH 7.4.
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Causality: The actual nucleophile in the Michael addition is the thiolate anion ( S− ). Because the pKa of the GSH thiol is ~8.8, maintaining a strict pH of 7.4 ensures that a consistent, physiologically relevant fraction of GSH is deprotonated.
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Reagent Mixing: In an NMR tube or LC-MS vial, combine the warhead (final concentration 1 mM) and an internal standard (e.g., 1,3,5-trimethoxybenzene, 1 mM) in the buffer (containing 10% DMSO for solubility).
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Initiation: Add GSH to a final concentration of 10 mM (10-fold excess to ensure pseudo-first-order kinetics).
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Self-Validation (Control): Run a parallel reaction using a known standard (e.g., N-phenylacrylamide). If the standard's t1/2 deviates from historical baselines (>10%), the GSH stock has likely oxidized to GSSG and must be freshly prepared.
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Data Acquisition: Monitor the disappearance of the warhead's olefinic protons via 1H-NMR (or parent mass via LC-MS) at regular intervals over 24 hours. Plot ln([Warhead]) vs. time to extract the rate constant ( kGSH ).
Mechanistic Visualization: The Thiol-Michael Addition Pathway
The ultimate functional goal of incorporating CAS 851914-61-9 into a drug scaffold is to execute a precise thiol-Michael addition within the target protein's binding pocket.
Fig 2. Two-step kinetic mechanism of targeted covalent inhibition via thiol-Michael addition.
References
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Optimization of α-Fluoro, β-Heteroaryl Acrylamide Warheads for KRAS G12C Active-State Inhibition Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
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Covalent inhibitor design confers activity against both GDP- and GTP-bound forms of KRAS G12C Source: ResearchGate URL:[Link]
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KRAS | RAS subfamily Source: IUPHAR/BPS Guide to PHARMACOLOGY URL:[Link]
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A Predictive Model for Thiol Reactivity of N‑Heteroaryl α‑Methylene−γ-Lactams Source: PMC (National Institutes of Health) URL:[Link]
Sources
- 1. A Predictive Model for Thiol Reactivity of N‑Heteroaryl α‑Methylene−γ-LactamsA Medicinally Relevant Covalent Reactive Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. KRAS | RAS subfamily | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
